1-Decarboxy-3-oxo-ceanothic acid

Descripción general

Descripción

1-Decarboxy-3-oxo-ceanothic acid is a type of triterpenoid . It shows in vitro cytotoxic activity in a human ovarian adenocarcinoma cell line . The cytotoxic effect is mediated, at least in part, by the induction of apoptosis .

Synthesis Analysis

The apoptotic process caused by 1-Decarboxy-3-oxo-ceanothic acid requires the synthesis of new proteins . It has been observed that the compound causes a dose-dependent inhibition of DNA synthesis .Molecular Structure Analysis

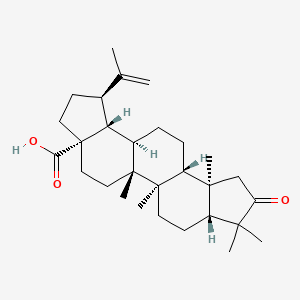

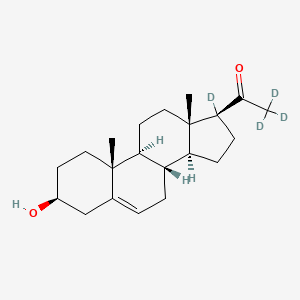

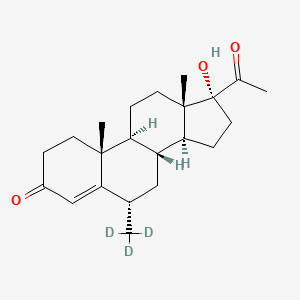

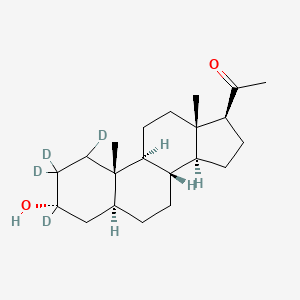

The molecular formula of 1-Decarboxy-3-oxo-ceanothic acid is C29H44O3 . It contains a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .Chemical Reactions Analysis

1-Decarboxy-3-oxo-ceanothic acid has been observed to cause a dose-dependent inhibition of DNA synthesis in human ovarian adenocarcinoma (OVCAR-3) cells . It also induces DNA fragmentation with the characteristic pattern of inter-nucleosomal ladder .Physical And Chemical Properties Analysis

1-Decarboxy-3-oxo-ceanothic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 440.7 g/mol . The compound has a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .Aplicaciones Científicas De Investigación

Cytotoxic Activity in Ovarian Adenocarcinoma Cells

DOCA has been studied for its cytotoxic activity in human ovarian adenocarcinoma (OVCAR-3) cells . The compound was found to inhibit DNA synthesis in these cells in a dose-dependent manner . This suggests that DOCA could potentially be used in the treatment of ovarian adenocarcinoma.

Induction of Programmed Cell Death

In addition to its cytotoxic activity, DOCA has also been found to induce programmed cell death, or apoptosis, in OVCAR-3 cells . This process was found to require the synthesis of new proteins , suggesting that DOCA could potentially be used to trigger apoptosis in cancer cells.

DNA Degradation

DOCA has been found to cause DNA degradation in OVCAR-3 cells . This could potentially be another mechanism through which DOCA exerts its cytotoxic effects.

Inhibition of DNA Synthesis

DOCA has been found to inhibit DNA synthesis in OVCAR-3 cells . This suggests that DOCA could potentially be used to inhibit the growth of cancer cells by preventing them from synthesizing new DNA.

Propiedades

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDCZUBEFGYVSS-RSICVRGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Decarboxy-3-oxo-ceanothic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the mechanism of action of DOCA in inducing cell death?

A: Research suggests that DOCA induces apoptosis, also known as programmed cell death, in human ovarian adenocarcinoma (OVCAR-3) cells [, ]. This process is characterized by specific morphological changes, including cell shrinkage and nuclear condensation, as well as DNA fragmentation into a pattern known as the "inter-nucleosomal ladder" []. Interestingly, protein synthesis seems to be necessary for DOCA-induced apoptosis, as the protein synthesis inhibitor cycloheximide partially blocked both cell death and DNA fragmentation []. This suggests that DOCA may trigger the synthesis of new proteins directly involved in the apoptotic cascade. Importantly, no direct DNA damage was observed prior to apoptosis, indicating that DOCA's cytotoxic effect is not primarily mediated by direct DNA damage [].

Q2: How potent is DOCA compared to other cytotoxic compounds, and are there differences in its effects on cancerous and non-cancerous cells?

A: Studies have shown that DOCA displays cytotoxic activity against several cancer cell lines, including OVCAR-3 (ovarian adenocarcinoma) and HeLa (cervical cancer), with IC50 values of 2.8 µg/mL and 6.6 µg/mL, respectively []. This indicates that DOCA effectively inhibits the growth of these cancer cells at low micromolar concentrations. Interestingly, DOCA showed lower cytotoxicity against the normal human fibroblast cell line FS-5, with an IC50 of 11.3 µg/mL []. This suggests that DOCA may exhibit some degree of selectivity towards cancer cells, although further research is needed to confirm and understand the underlying mechanisms of this selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)